

Linoglriride Fumarate: In Vitro Experimental Protocols for Diabetes Research

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Compound of Interest

Compound Name: *Linoglriride Fumarate*

Cat. No.: *B15560095*

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Introduction

Linoglriride Fumarate is an experimental oral hypoglycemic agent that has demonstrated potential in the treatment of non-insulin-dependent diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic beta-cells. This document provides detailed application notes and protocols for in vitro studies designed to characterize the activity and mechanism of **Linoglriride Fumarate**.

Mechanism of Action

Linoglriride acts as an insulin secretagogue by blocking ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β -cells.^[1] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin release. This action is glucose-dependent, meaning the insulinotropic effect is significantly more pronounced in the presence of elevated glucose levels.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Linoglriride Fumarate** from in vitro studies.

Parameter	Value	Cell Type/System	Reference
Half-maximal inhibitory concentration (IC50) for KATP channels	6-25 μ M	Rat pancreatic β -cells	[1]

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol details the procedure for measuring the effect of **Linoglriride Fumarate** on insulin secretion from isolated rodent pancreatic islets.

Materials:

- Collagenase P
- Hanks' Balanced Salt Solution (HBSS)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
- Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
- **Linoglriride Fumarate** stock solution (in DMSO or appropriate vehicle)
- Insulin ELISA kit

Procedure:

- Islet Isolation:

- Isolate pancreatic islets from rodents (e.g., rats or mice) using the collagenase digestion method.
- Purify the islets using a density gradient centrifugation.
- Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- GSIS Assay:
 - Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
 - Pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
 - Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose (2.8 mM) with or without different concentrations of **Linagliptide Fumarate** (and a vehicle control). Incubate for 1 hour at 37°C.
 - Collect the supernatant for basal insulin secretion measurement.
 - Replace the buffer with KRB containing high glucose (e.g., 16.7 mM) with or without the same concentrations of **Linagliptide Fumarate**. Incubate for 1 hour at 37°C.
 - Collect the supernatant for stimulated insulin secretion measurement.
 - Lyse the islets to measure total insulin content.
- Insulin Measurement:
 - Quantify the insulin concentration in the collected supernatants and islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
 - Normalize the secreted insulin to the total insulin content or per islet.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol describes the whole-cell patch-clamp technique to directly measure the effect of **Linoglriride Fumarate** on KATP channel currents in single pancreatic β -cells.

Materials:

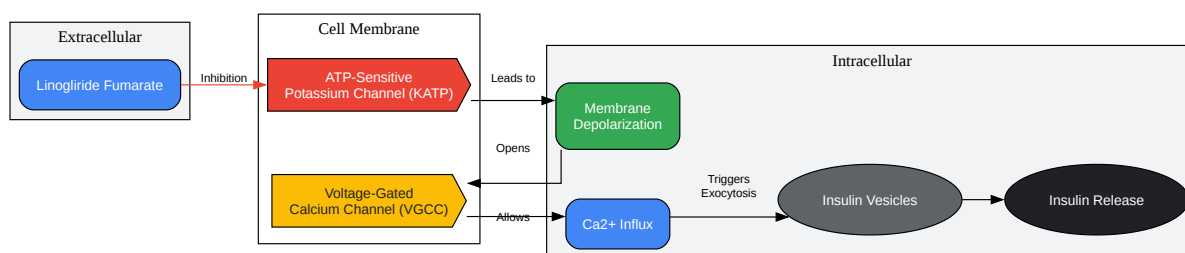
- Isolated pancreatic β -cells or a suitable β -cell line (e.g., INS-1, MIN6)
- Extracellular solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH)
- Intracellular (pipette) solution (containing in mM: 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES, and a defined concentration of ATP, e.g., 0.1 mM; pH adjusted to 7.2 with KOH)
- **Linoglriride Fumarate** stock solution
- Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of pancreatic β -cells from isolated islets or culture a β -cell line on glass coverslips.
- Patch-Clamp Recording:
 - Establish a whole-cell patch-clamp configuration on a single β -cell.
 - Hold the membrane potential at a set voltage (e.g., -70 mV).
 - Record the baseline KATP channel currents.
 - Perfuse the cell with the extracellular solution containing various concentrations of **Linoglriride Fumarate**.

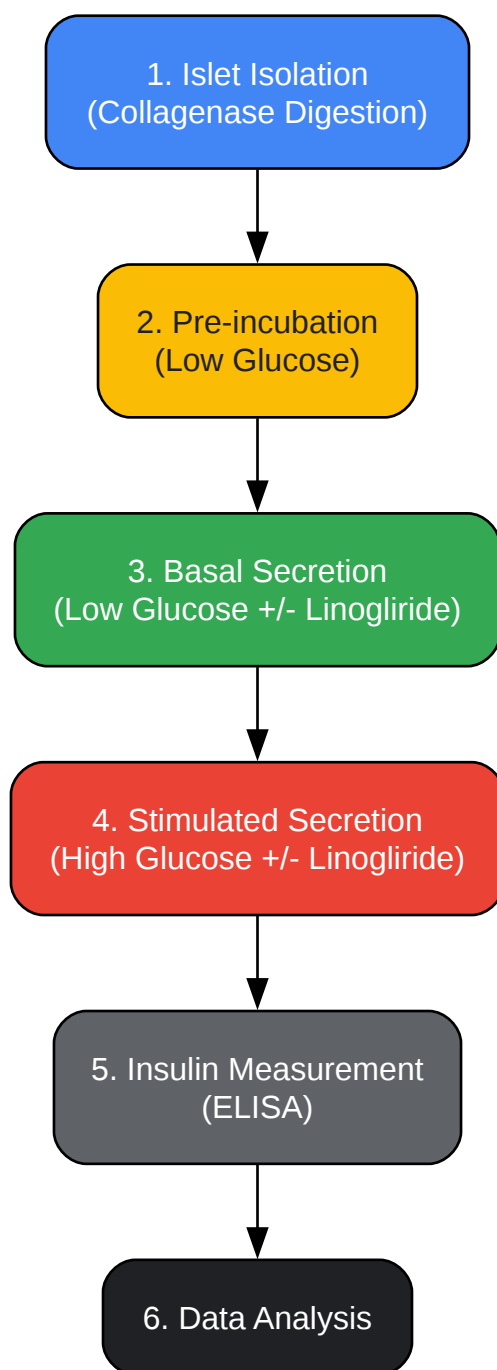
- Record the changes in KATP channel currents in the presence of the compound.
- Analyze the data to determine the dose-dependent inhibition of the KATP current and calculate the IC50.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of **Linogiride Fumarate** in pancreatic β -cells.



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Caption: Experimental workflow for the GSIS assay.

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References

- 1. Inhibition of ATP-sensitive K⁺ channels in pancreatic beta-cells by nonsulfonylurea drug linogliride - PubMed [pubmed.ncbi.nlm.nih.gov]
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